Flavoxate
Overview
Description
Flavoxate is a synthetic flavonoid derivative primarily used as a muscle relaxant and antispasmodic agent. It is commonly prescribed for the symptomatic relief of urinary bladder spasms, dysuria, urgency, nocturia, and other urinary conditions. The compound is known for its ability to relax smooth muscles in the urinary tract, thereby alleviating discomfort and improving urinary function .
Mechanism of Action
Target of Action
Flavoxate primarily targets the muscarinic acetylcholine receptors in cholinergically innervated organs . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound acts as a direct antagonist at its primary targets, the muscarinic acetylcholine receptors . This means that this compound binds to these receptors and blocks their function. It also exerts a direct relaxant effect on smooth muscles via phosphodiesterase inhibition . This compound also has local anesthetic activity .
Biochemical Pathways
This compound’s action on the muscarinic acetylcholine receptors and its phosphodiesterase inhibition leads to relaxation of smooth muscle in the urinary tract . This is particularly beneficial in conditions associated with lack of muscle control in the bladder .
Pharmacokinetics
In terms of pharmacokinetics, this compound hydrochloride counteracts smooth muscle spasm of the urinary tract and exerts its effect directly on the muscle . In a single study of 11 normal male subjects, the time to onset of action was 55 minutes. The peak effect was observed at 112 minutes. 57% of the this compound hydrochloride was excreted in the urine within 24 hours .
Result of Action
The result of this compound’s action is the symptomatic relief of conditions associated with lack of muscle control in the bladder, such as dysuria, urgency, and nocturia . It is especially useful for the treatment of bladder spasticity, whereby it produces an increase in urinary capacity .
Biochemical Analysis
Biochemical Properties
Flavoxate acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs . Its muscle relaxant properties may be due to a direct action on the smooth muscle rather than by antagonizing muscarinic receptors .
Cellular Effects
This compound reduces muscle spasms of the bladder and urinary tract . It is used to treat bladder symptoms such as painful urination, frequent or urgent urination, increased night-time urination, bladder pain, and incontinence (urine leakage) .
Temporal Effects in Laboratory Settings
It is generally well tolerated, but can potentially cause vomiting, upset stomach, dry mouth or throat, blurred vision, eye pain, and increased sensitivity of the eyes to light .
Dosage Effects in Animal Models
Adverse events have not been observed in animal reproduction studies .
Metabolic Pathways
As a muscarinic antagonist, it likely interacts with enzymes and cofactors involved in the cholinergic signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavoxate is synthesized through a multi-step chemical process. The key steps involve the formation of the flavone core structure followed by the introduction of the piperidinoethyl side chain. The synthesis typically starts with the condensation of 2-hydroxyacetophenone with benzaldehyde to form chalcone, which is then cyclized to produce flavone. The final step involves the esterification of flavone with 2-piperidinoethanol under acidic conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using controlled release formulations. These formulations involve the preparation of bi-layered or multi-layered tablets, multicoated mini-tablets, or pellets filled in capsules. The process ensures a biphasic drug release profile, enhancing the bioavailability and therapeutic efficacy of this compound .
Chemical Reactions Analysis
Types of Reactions: Flavoxate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under acidic, alkaline, neutral, oxidative, and photolytic conditions.
Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving the piperidinoethyl side chain.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Degradation products include various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted this compound derivatives with modified side chains.
Scientific Research Applications
Flavoxate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthetic transformations.
Biology: Investigated for its effects on smooth muscle relaxation and its potential role in modulating cellular pathways.
Industry: Employed in the development of controlled release formulations and drug delivery systems
Comparison with Similar Compounds
- Oxybutynin
- Myrbetriq (mirabegron)
- Tolterodine
- Solifenacin
Flavoxate stands out due to its unique combination of muscarinic receptor antagonism and direct muscle relaxation properties, making it a valuable option for managing urinary disorders .
Properties
IUPAC Name |
2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIUTQOUKAMGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023053 | |
Record name | Flavoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flavoxate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.54e-02 g/L | |
Record name | Flavoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flavoxate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flavoxate acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. Its anticholinergic-parasympatholytic action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, urge severity and improving retention, facilitating increased volume per void. | |
Record name | Flavoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15301-69-6 | |
Record name | Flavoxate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15301-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavoxate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flavoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flavoxate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLAVOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E74Y80MEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flavoxate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232-234 | |
Record name | Flavoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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